N,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,3-DIMETHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,3-DIMETHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the pyrazole moieties through various coupling reactions. Key steps include:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves cyclization reactions using appropriate precursors under controlled conditions.
Attachment of Pyrazole Groups: The pyrazole groups are introduced via nucleophilic substitution reactions, often using pyrazole derivatives and suitable catalysts.
Final Coupling and Functionalization: The final product is obtained through coupling reactions that link the pyrazole groups to the isoxazolo[5,4-b]pyridine core, followed by functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~,3-DIMETHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reducing Agents: Sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and strong bases or acids are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate the function of specific enzymes or pathways.
Medicine: Due to its potential biological activity, the compound could be investigated as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound’s unique properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N4,3-DIMETHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Methyl-1H-pyrazol-4-yl)pyridine derivatives: These compounds share a similar pyrazole-pyridine structure and may exhibit comparable biological activities.
Isoxazolo[5,4-b]pyridine derivatives: Compounds with this core structure are often investigated for their potential medicinal properties.
Carboxamide derivatives: These compounds are widely studied in medicinal chemistry for their ability to interact with various biological targets.
Uniqueness
N~4~,3-DIMETHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of structural features, which may confer distinct biological activities not observed in other similar compounds. Its multiple heterocyclic rings and functional groups provide a versatile scaffold for further modification and optimization in drug development.
This detailed overview should provide a comprehensive understanding of N4,3-DIMETHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE, from its synthesis to its potential applications and unique properties
Properties
Molecular Formula |
C20H23N7O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N,3-dimethyl-6-(1-methylpyrazol-4-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-11-16(13(3)27(6)23-11)10-25(4)20(28)15-7-17(14-8-21-26(5)9-14)22-19-18(15)12(2)24-29-19/h7-9H,10H2,1-6H3 |
InChI Key |
LXBJJUDWHMOCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.